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Compound of Interest

Compound Name: 3,4,4-Trimethylheptane

Cat. No.: B12657962 Get Quote

Audience: Researchers and scientists in combustion, chemical kinetics, and fuel development.

Abstract: This document provides a framework for evaluating 3,4,4-trimethylheptane as a

potential component in surrogate fuel mixtures. Due to a lack of published experimental

combustion data for this specific isomer, this guide outlines the fundamental importance of

highly branched alkanes in surrogate fuel formulation and presents standardized protocols for

measuring key combustion properties. Methodologies for determining ignition delay time and

laminar flame speed are detailed, accompanied by illustrative data for n-decane, a well-

characterized straight-chain alkane.

Introduction: The Role of Branched Alkanes in
Surrogate Fuels
Real-world fuels like gasoline and jet fuel are complex blends of hundreds of hydrocarbon

compounds. Surrogate fuels, which are simpler mixtures of a few well-characterized

components, are essential for computational fluid dynamics (CFD) simulations and

fundamental combustion research. These surrogates are designed to emulate the physical and

chemical properties of the real fuel, such as density, volatility, heating value, and combustion

characteristics.

Highly branched alkanes are a critical class of compounds for inclusion in surrogate mixtures,

particularly for gasoline. Their molecular structure, featuring significant branching, leads to
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higher research octane numbers (RON) and motor octane numbers (MON). This imparts anti-

knock characteristics, which are crucial for modern internal combustion engines. 3,4,4-
trimethylheptane (C₁₀H₂₂), as a highly branched decane isomer, is a compound of interest for

representing the branched paraffinic fraction of gasoline or jet fuel. Its inclusion in a surrogate

could help match the autoignition properties (i.e., octane rating) of a target fuel.

Note: A thorough review of scientific literature reveals no published experimental data for the

ignition delay time or laminar flame speed of 3,4,4-trimethylheptane. The following sections

provide the standard experimental protocols that would be used to characterize this molecule

and offer example data for a related, well-studied alkane.

Chemical and Physical Properties
A summary of the known properties of 3,4,4-trimethylheptane is provided below. This data is

essential for preparing experimental mixtures and for initializing kinetic models.

Property Value Source

Molecular Formula C₁₀H₂₂ [PubChem]

Molecular Weight 142.28 g/mol [PubChem]

IUPAC Name 3,4,4-trimethylheptane [PubChem]

CAS Number 20278-88-0 [PubChem]

Boiling Point 161.11°C [ChemBook]

Density 0.7530 g/cm³ [ChemBook]

Refractive Index 1.4212 [ChemBook]

Experimental Protocols for Combustion
Characterization
To evaluate 3,4,4-trimethylheptane as a surrogate component, its fundamental combustion

properties must be measured under controlled conditions. The following protocols describe

standard methods for determining ignition delay time (IDT) and laminar flame speed (Sₗ).
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Ignition delay time is a critical measure of a fuel's autoignition propensity. A shock tube is a

common apparatus for measuring IDT at high temperatures and pressures relevant to engine

conditions.

Objective: To measure the time between the rapid compression and heating of a fuel/oxidizer

mixture by a shock wave and the onset of combustion.

Apparatus:

High-pressure and low-pressure shock tube sections separated by a diaphragm.

Vacuum pumps for evacuating the tube.

Gas mixing system for preparing precise fuel/air mixtures.

Pressure transducers along the driven section to measure shock speed.

Optical access (windows) at the endwall of the driven section.

Photodetectors (e.g., photomultiplier tubes with filters for OH* or CH* chemiluminescence)

and pressure sensors at the endwall.

Data acquisition system.

Procedure:

Mixture Preparation: Prepare a homogenous mixture of 3,4,4-trimethylheptane vapor, an

oxidizer (e.g., synthetic air: 21% O₂, 79% N₂), and a diluent (e.g., Argon) in a mixing tank.

The mole fractions are calculated based on the desired equivalence ratio (Φ).

Shock Tube Preparation: Evacuate both the high-pressure (driver) and low-pressure (driven)

sections of the shock tube to a high vacuum (<10⁻⁵ torr).

Filling: Introduce the prepared fuel/oxidizer mixture into the driven section to a specific initial

pressure (P₁). Fill the driver section with a high-pressure driver gas (e.g., Helium).

Initiation: Increase the pressure in the driver section until the diaphragm ruptures. This

generates a primary shock wave that travels through the quiescent gas mixture in the driven
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section.

Shock Reflection: The primary shock wave reflects off the endwall of the driven section,

creating a region of stagnant, high-temperature (T₅) and high-pressure (P₅) gas. These

conditions are calculated from the measured shock speed and initial conditions using the

normal shock relations.

Data Acquisition: The ignition delay time is the interval between the arrival of the reflected

shock wave at the endwall (detected by a sharp pressure rise) and the onset of ignition

(detected by a subsequent, rapid increase in pressure and emission of light from excited

radicals like OH*).

Repeatability: Repeat the experiment under the same conditions to ensure data

reproducibility and vary T₅ and P₅ to map the fuel's ignition behavior.
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Workflow for Ignition Delay Time Measurement using a Shock Tube.
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Laminar flame speed is a fundamental property that quantifies the propagation rate of a flame

through a premixed, quiescent gas. It is crucial for validating chemical kinetic models.

Objective: To measure the speed of a spherically expanding flame in a constant-volume vessel.

Apparatus:

Spherical or cylindrical high-pressure, constant-volume combustion vessel with optical

access (quartz windows).

Gas handling and mixing system.

Ignition system (e.g., two tungsten electrodes with a high-voltage spark generator).

High-speed Schlieren imaging system to visualize the flame front.

Dynamic pressure transducer to record the pressure rise in the vessel.

Data acquisition system synchronized with the ignition and camera.

Procedure:

Mixture Preparation: Prepare a homogenous mixture of 3,4,4-trimethylheptane, oxidizer,

and diluent to the desired equivalence ratio.

Vessel Preparation: Evacuate the combustion vessel to a high vacuum.

Filling: Fill the vessel with the prepared gas mixture to a specified initial pressure (P₀) and

temperature (T₀). Allow the mixture to become quiescent.

Ignition: Generate a spark at the center of the vessel to ignite the mixture, creating a

spherically expanding flame kernel.

Data Acquisition: Simultaneously record the pressure inside the vessel and capture high-

speed images of the growing flame ball using the Schlieren system.

Image Processing: From the Schlieren images, determine the flame radius (rƒ) as a function

of time.
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Calculation: The stretched flame propagation speed (Sₙ) is the time derivative of the flame

radius (Sₙ = drƒ/dt). The stretch rate (α) is calculated as α = (2/rƒ) * (drƒ/dt).

Extrapolation: Plot the stretched flame speed against the stretch rate for various flame radii.

Extrapolate this relationship linearly to zero stretch (α = 0) to obtain the unstretched flame

propagation speed (Sₙ⁰).

Laminar Flame Speed: Calculate the unstretched laminar flame speed (Sₗ⁰) using the

relationship Sₗ⁰ = Sₙ⁰ * (ρᵤ/ρᵦ), where ρᵤ and ρᵦ are the densities of the unburned and burned

gas, respectively. The unburned gas density is known, and the burned gas density is

calculated assuming adiabatic, isobaric combustion.
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Workflow for Laminar Flame Speed Measurement via Spherical Propagation.
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Illustrative Combustion Data (n-decane)
The following tables present typical experimental data for n-decane, a C₁₀ alkane. This data is

provided to illustrate the expected format and trends for a potential surrogate fuel component.

Table 1: Example Ignition Delay Time Data for n-Decane/Air Mixtures Data is illustrative and

compiled from trends seen in published shock tube experiments.[1][2]

Pressure (atm)
Equivalence Ratio
(Φ)

Temperature (K)
Ignition Delay Time
(µs)

20 1.0 1200 150

20 1.0 1100 350

20 1.0 1000 800

20 1.0 900 1600

40 1.0 1200 80

40 1.0 1100 190

40 1.0 1000 450

40 1.0 900 950

Table 2: Example Laminar Flame Speed Data for n-Decane/Air Mixtures Data is illustrative and

compiled from trends seen in published combustion vessel experiments at an initial

temperature of 400 K.[3][4]
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Pressure (atm) Equivalence Ratio (Φ)
Laminar Flame Speed
(cm/s)

1 0.8 55

1 0.9 65

1 1.0 70

1 1.1 68

1 1.2 62

2 1.0 52

5 1.0 35

Conclusion
While 3,4,4-trimethylheptane is a theoretically valuable component for surrogate fuel mixtures

due to its highly branched structure, a lack of foundational combustion data currently prevents

its inclusion in kinetic models and surrogate formulations. The protocols outlined in this

document provide a standard pathway for researchers to acquire the necessary experimental

data. By measuring ignition delay times and laminar flame speeds across a range of

conditions, the combustion behavior of 3,4,4-trimethylheptane can be thoroughly

characterized, enabling its potential use in the development of next-generation surrogate fuels

for advanced combustion simulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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